molecular formula C₂₃H₂₄FN₆O₉PNa₂ B1662807 R788 disodium CAS No. 1025687-58-4

R788 disodium

Katalognummer B1662807
CAS-Nummer: 1025687-58-4
Molekulargewicht: 624.4 g/mol
InChI-Schlüssel: HSYBQXDGYCYSGA-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R788 disodium, also known as Fostamatinib, is a prodrug of the active metabolite R406 . It is a potent and selective inhibitor of spleen tyrosine kinase (Syk) . Syk plays a key role in the signaling of activating Fc receptors and the B-cell receptor (BCR) .


Synthesis Analysis

Fostamatinib disodium (R788) is a prodrug, converted by intestinal alkaline phosphatase to the active hydrophobic metabolite R406 . R406 is rapidly absorbed into circulation, with a terminal half-life of approximately 15 hours .


Molecular Structure Analysis

The molecular formula of R788 disodium is C23H24FN6Na2O9P . It is a disodium hexahydrate salt and is a prodrug of the active compound tamatinib (R-406) .


Chemical Reactions Analysis

R788 disodium is a prodrug of the active metabolite R406 . It is a Syk inhibitor with an IC50 of 41 nM in a cell-free assay, strongly inhibits Syk but not Lyn, and is 5-fold less potent to Flt3 .


Physical And Chemical Properties Analysis

R788 disodium is a solid substance . It has a molecular weight of 624.42 . It is soluble in DMSO with gentle warming (≥62.4 mg/mL) and in H2O with gentle warming (≥2.53 mg/mL), but insoluble in EtOH .

Wissenschaftliche Forschungsanwendungen

Treatment of Chronic Immune Thrombocytopenia (ITP)

Fostamatinib disodium, as the first approved spleen tyrosine kinase (Syk) inhibitor, is primarily used in the treatment of chronic immune thrombocytopenia (ITP) in adult patients. It works by inhibiting Syk activation in macrophages, which blocks autoantibody-mediated platelet phagocytosis . This mechanism is crucial for increasing platelet count in patients who have had an insufficient response to previous treatments .

Pharmacokinetics and Pharmacodynamics

The active moiety of Fostamatinib disodium, R406, is rapidly cleaved in the intestine and is the major product in the blood. It has a high protein binding ratio and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver, with excretion into feces . Understanding the pharmacokinetics and pharmacodynamics of R406 is essential for optimizing dosage and managing drug-drug interactions, particularly with substrates of transporters like P-glycoprotein .

Drug-Drug Interactions

Due to its strong inhibition of the breast cancer resistance protein, Fostamatinib disodium requires careful monitoring when used in conjunction with other drugs, especially statins. The interaction with substrates of transporters can significantly affect the therapeutic efficacy and safety of the compound .

Autoimmune Hemolytic Anemia (AIHA)

Fostamatinib disodium has been explored as a treatment option for autoimmune hemolytic anemia (AIHA). AIHA is a condition where the immune system destroys red blood cells, and Fostamatinib’s inhibition of Syk could potentially disrupt this process .

IgA Nephropathy

The compound has also been investigated for its potential application in treating IgA nephropathy, a kidney disease that occurs when IgA deposits build up in the kidneys, causing inflammation . Fostamatinib’s role in modulating immune responses presents a promising avenue for research in this area.

Exploration in Oncology

While the development of Fostamatinib disodium in oncology, including chronic lymphocytic leukemia, diffuse large B cell lymphoma, solid tumors, and T cell lymphoma, appears to have been suspended or discontinued, its mechanism of action as a Syk inhibitor suggests potential applications in cancer treatment. Further research could explore its efficacy in disrupting cancer cell signaling pathways .

Wirkmechanismus

Target of Action

Fostamatinib disodium, also known as R788 disodium, is primarily targeted at the enzyme spleen tyrosine kinase (Syk) . Syk plays a crucial role in the immune system, particularly in the signaling pathways of immune cells .

Mode of Action

Fostamatinib disodium acts as a tyrosine kinase inhibitor . It works by blocking the activity of Syk, thereby reducing the immune system’s destruction of platelets . This allows the platelet count to rise, reducing the likelihood of excessive bleeding .

Biochemical Pathways

The inhibition of Syk by Fostamatinib disrupts the signaling pathways of immune cells . This disruption reduces the immune system’s ability to destroy platelets, allowing for an increase in platelet count . The increase in platelet count can help manage conditions like chronic immune thrombocytopenia (ITP), where the immune system destroys healthy platelets .

Pharmacokinetics

Fostamatinib is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . The bioavailability of the tamatinib metabolite is 55% .

Result of Action

The primary result of Fostamatinib’s action is an increase in platelet count, which reduces the likelihood of excessive bleeding . This makes it an effective treatment for conditions like chronic immune thrombocytopenia (ITP), where the immune system destroys healthy platelets .

Action Environment

The action of Fostamatinib can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that are metabolized by the same enzymes (cytochrome P450 3A4 and UGT1A9) . Additionally, Fostamatinib and R406 strongly inhibit the breast cancer resistance protein, so the interaction with those substrates, particularly statins, should be carefully monitored .

Safety and Hazards

In case of accidental ingestion or inhalation, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If the substance comes into contact with skin, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

Zukünftige Richtungen

Fostamatinib has met the primary endpoint in a Phase 3 trial in Japan for the treatment of chronic immune thrombocytopenia (ITP) . The study showed that patients receiving fostamatinib achieved a stable platelet response significantly higher than patients receiving a placebo control . These results add to the body of evidence demonstrating fostamatinib may provide a meaningful benefit to people with ITP .

Eigenschaften

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBQXDGYCYSGA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN6Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145275
Record name Fostamatinib disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fostamatinib disodium anhydrous

CAS RN

1025687-58-4, 914295-16-2
Record name Fostamatinib disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fostamatinib disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSTAMATINIB DISODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R788 disodium
Reactant of Route 2
Reactant of Route 2
R788 disodium
Reactant of Route 3
Reactant of Route 3
R788 disodium
Reactant of Route 4
Reactant of Route 4
R788 disodium
Reactant of Route 5
Reactant of Route 5
R788 disodium
Reactant of Route 6
Reactant of Route 6
R788 disodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.